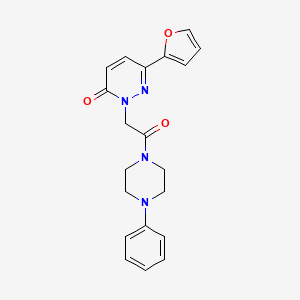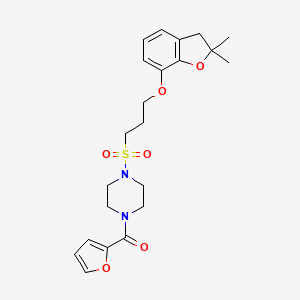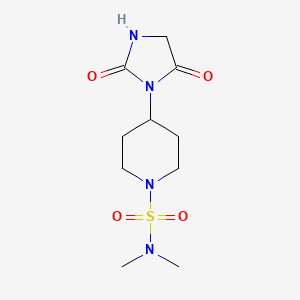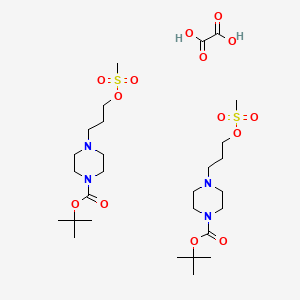![molecular formula C15H24N4O B2500830 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034337-61-4](/img/structure/B2500830.png)
1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is a heterocyclic molecule that is presumed to have potential pharmaceutical applications due to the presence of multiple functional groups and a complex structure that may interact with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multicomponent reactions, as demonstrated in the first paper, which describes the use of urea as an organo-catalyst in the synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles . Although the target compound is not explicitly mentioned, the principles of multicomponent reactions, including Knoevenagel–cyclocondensation, could potentially be applied to its synthesis. The use of urea as a catalyst suggests that similar urea derivatives could be synthesized using eco-friendly and efficient methods.
Molecular Structure Analysis
The second paper provides insight into the molecular structure of compounds that include cyclohexylamine as a substituent . It discusses how different substituents on the pyrazole ring can lead to different products through nucleophilic substitution or condensation followed by hydrolysis. This information is relevant to understanding the molecular structure of 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, as it also contains a cyclohexylamine moiety. The presence of intramolecular hydrogen bonding and the potential for electronic polarization within the molecule could be inferred for the target compound as well.
Chemical Reactions Analysis
The reactivity of the target compound can be partially understood by examining the behavior of similar structures under reaction conditions. The formation of hydrogen-bonded sheets versus dimers as described in the second paper suggests that the target compound may also exhibit varied reactivity depending on the nature of the substituents and reaction conditions . The potential for nucleophilic substitution and condensation reactions could be relevant for further functionalization or transformation of the target compound.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea, some general properties can be hypothesized. The compound likely has a solid state at room temperature, given the complexity and size of the molecule. The presence of multiple hydrogen bond donors and acceptors suggests that it may have a relatively high melting point and may form crystalline structures with specific hydrogen-bonding patterns. The polarized vinylogous amide portion mentioned in the second paper indicates that similar polarization might be present in the target compound, affecting its solubility and reactivity .
Applications De Recherche Scientifique
Formation of Oligomeric and Macrocyclic Ureas
- Research demonstrates the formation of cyclic trimers and tetramers from urea derivatives, emphasizing the potential of these compounds in creating complex molecular structures. The study highlights the role of exchange reactions in converting cyclic tetramers into stable cyclic trimers, indicating a propensity for cyclization in certain conditions (Gube et al., 2012).
Synthesis of Novel Heterocyclic Compounds
- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, has been achieved. This research contributes to the development of new pseudopeptidic [1,2,4]triazines, a class of compounds with potential applications in medicinal chemistry (Sañudo et al., 2006).
Antimicrobial and Anticancer Activities
- Studies have shown that certain N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles possess significant antimicrobial and anticancer properties. This research underscores the potential of urea derivatives in therapeutic applications (El-Sawy et al., 2013).
Recyclization of Heterocyclic Compounds
- The recyclization of certain heterocyclic compounds has been explored, yielding various derivatives with potential applications in chemical synthesis and pharmaceutical development (Dyachenko et al., 2005).
Synthesis of Iridium Tetrazolate Complexes
- Research on the synthesis of iridium tetrazolate complexes reveals the significant role of the ancillary ligand in tuning the color of these compounds. This study contributes to the understanding of electronic properties and potential applications in organic light-emitting devices (Stagni et al., 2008).
Hydrogen Bonding and Complexation in Pyrid-2-yl Ureas
- Investigations into the conformational isomers and hydrogen bonding in pyrid-2-yl ureas have provided insights into their interactions and complexation with other molecules, such as cytosine. This research is significant in understanding molecular interactions in chemical and biological systems (Chien et al., 2004).
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- The development of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives has been achieved, showcasing the potential of cyclohexylamine and related compounds in synthesizing heterocyclic derivatives with potential pharmacological applications (Ghorbani‐Vaghei & Amiri, 2014).
Orientations Futures
The future directions for this compound involve the utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . The advantages of the proposed approach are proven compared with other known methodologies .
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, thereby inhibiting its ability to replicate .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This means that the amount of HBV in the body is reduced, which can help to alleviate the symptoms of hepatitis B and slow the progression of the disease .
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(18-13-6-2-1-3-7-13)16-10-12-11-17-19-9-5-4-8-14(12)19/h11,13H,1-10H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVRMJAZJWWVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=C3CCCCN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)


![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)

![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)


